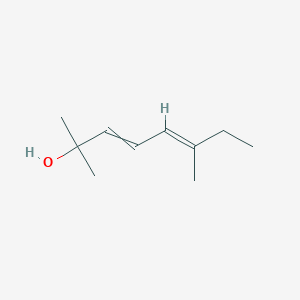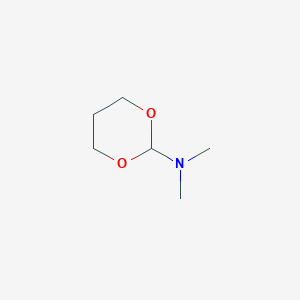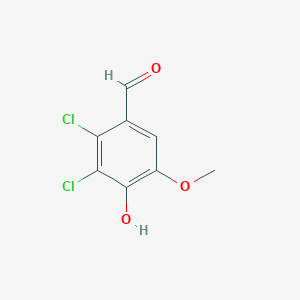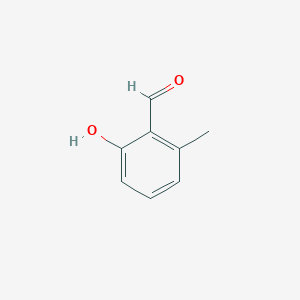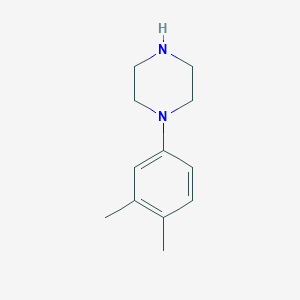
1-(3,4-二甲苯基)哌嗪
描述
The compound 1-(3,4-Dimethylphenyl)piperazine is a derivative of piperazine featuring dimethylphenyl substituents. Piperazine derivatives are a class of organic compounds that have been extensively studied due to their diverse chemical properties and potential applications in various fields, including medicine and materials science. The papers provided focus on different piperazine derivatives with various substituents, which can offer insights into the behavior and characteristics of 1-(3,4-Dimethylphenyl)piperazine by analogy.
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step reactions that can include cyclo condensation, treatment with acids, and reactions with haloacetyl chlorides. For instance, a four-component cyclo condensation using diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with a catalyst in ethanol has been used to synthesize novel piperazine derivatives . Similarly, treatment of dimethylphenyl piperazine with H2SO4 has been employed to afford corresponding sulfate salts . These methods suggest that the synthesis of 1-(3,4-Dimethylphenyl)piperazine could potentially be achieved through similar synthetic strategies.
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be characterized by various spectroscopic techniques, including NMR, IR, and mass spectrometry. For example, complete NMR assignments for a piperazine dihydrochloride salt were made using DEPT, H-H COSY, HMQC, and HMBC techniques . The crystal structure of a piperazine derivative was determined using X-ray diffraction, revealing the geometry of the compound . These techniques could be applied to determine the molecular structure of 1-(3,4-Dimethylphenyl)piperazine.
Chemical Reactions Analysis
Piperazine derivatives can participate in various chemical reactions, including those that lead to the formation of salts, as seen with the synthesis of organic cation hydrogensulfates . The reactivity of these compounds can also be influenced by the presence of substituents, as indicated by the weak intramolecular C—H⋯N interaction observed in one of the studied compounds . These findings suggest that 1-(3,4-Dimethylphenyl)piperazine may also exhibit unique reactivity patterns based on its molecular structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives can be quite diverse. For example, the vibrational absorption bands of these compounds can be identified by infrared spectroscopy, which provides information about the functional groups present . Magnetic measurements can reveal interactions such as antiferromagnetic Cu—Cu interactions in hybrid materials . The conformation of the piperazine ring, such as chair or boat, can also influence the physical properties of these compounds . These analyses would be relevant for understanding the properties of 1-(3,4-Dimethylphenyl)piperazine.
科学研究应用
Application in Drug Synthesis
- Scientific Field: Medicinal Chemistry
- Summary of Application: Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
- Methods of Application: The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
- Results or Outcomes: The synthesis of piperazine derivatives has been successful with various methods, yielding protected piperazines in 81–91% yields .
Application in Neuroscience and Cardiovascular Research
- Scientific Field: Neuroscience and Cardiovascular Research
- Summary of Application: Piperazine derivatives, such as “1-(3,4-Dimethylphenyl)piperazine”, are used in various fields, including neuroscience and cardiovascular research.
Application in Bioactive Molecules Synthesis
- Scientific Field: Biochemistry
- Summary of Application: The piperazine moiety is often found in bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class .
Application in Chemical Reactivity Studies
- Scientific Field: Chemical Reactivity Research
- Summary of Application: The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule .
Application in Research
- Scientific Field: Research
- Summary of Application: “1-(3,4-Dimethylphenyl)piperazine” is often used for research purposes .
Application in Synthesis of Sulfonyl Derivatives
安全和危害
未来方向
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . As a result, numerous methods have been reported for the synthesis of substituted piperazines . The future directions of 1-(3,4-Dimethylphenyl)piperazine could involve further exploration of its biological and pharmaceutical applications, as well as the development of new synthetic methods.
属性
IUPAC Name |
1-(3,4-dimethylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-3-4-12(9-11(10)2)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLNVAVCCYTHCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCNCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60143902 | |
| Record name | 1-(3,4-Xylyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60143902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)piperazine | |
CAS RN |
1014-05-7 | |
| Record name | 1-(3,4-Dimethylphenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1014-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-Xylyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001014057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3,4-Xylyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60143902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3,4-xylyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.544 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(3,4-Xylyl)piperazine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KFW5PXM6BP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



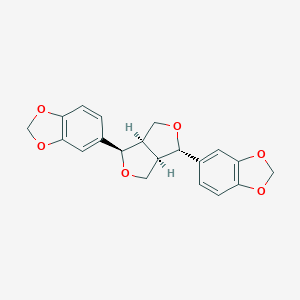

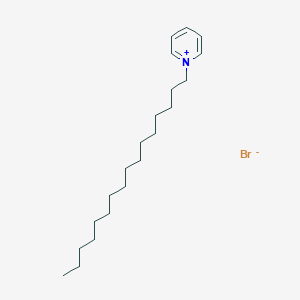

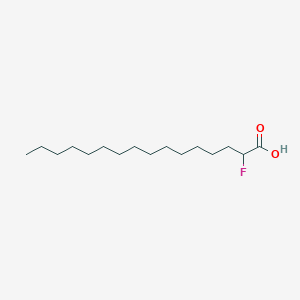
![Pyrido[2,3-d]pyridazine-5(6H)-thione](/img/structure/B95032.png)
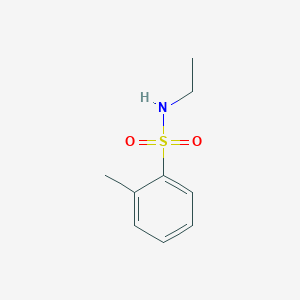
![2-Ethyl-5-methylbenzo[b]thiophene](/img/structure/B95034.png)
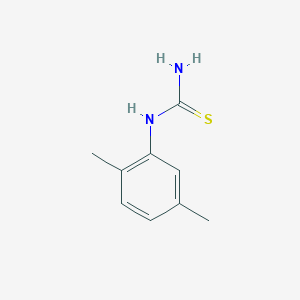
![2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione](/img/structure/B95041.png)
